Reported Bioactivity Potency vs. Typical Screening Thresholds
A PubMed Commons annotation by Christopher Southan (2017) associated with a bioactivity record for this compound comments: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective' [1]. This quantitative value places the compound in a moderate potency range, which is informative for procurement decisions where potent (low nM) hits are prioritized. While the original assay target and conditions are not detailed in the annotation, the IC50 value provides a benchmark that is absent for many closely related THIQ analogs.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 28 μM (reported IC50) |
| Comparator Or Baseline | General HTS hit threshold (typically <10 μM for 'potent' designation) |
| Quantified Difference | 2.8-fold above the typical 10 μM potency cutoff |
| Conditions | Unspecified enzymatic or cellular assay (PubMed Commons annotation, 2017) |
Why This Matters
This IC50 value helps users determine if the compound's potency aligns with their screening cascade requirements, avoiding procurement of a compound that is unlikely to meet potency criteria for lead optimization.
- [1] Southan, C. (2017). PubMed Commons Annotation on Compound with IC50 28 μM (Hypothesis annotation linked to PMID:27754406). Hypothesis. View Source
